![molecular formula C11H14ClNO2 B12843602 N-[(2-Chlorophenyl)methyl]glycine ethyl ester](/img/structure/B12843602.png)
N-[(2-Chlorophenyl)methyl]glycine ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-Chlorophenyl)methyl]glycine ethyl ester is a chemical compound with the molecular formula C11H14ClNO2 and a molecular weight of 227.69 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a chlorophenyl group attached to a glycine ethyl ester moiety.
Vorbereitungsmethoden
The synthesis of N-[(2-Chlorophenyl)methyl]glycine ethyl ester typically involves the reaction of 2-chlorobenzylamine with ethyl chloroacetate in the presence of a base such as triethylamine . The reaction is carried out in a solvent like dimethylformamide at elevated temperatures (around 50°C) for several hours. The product is then purified using techniques such as flash chromatography.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
N-[(2-Chlorophenyl)methyl]glycine ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-[(2-Chlorophenyl)methyl]glycine ethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its structural similarity to certain amino acids.
Medicine: Research has explored its potential as a precursor for pharmaceutical compounds, particularly those targeting neurological pathways.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of N-[(2-Chlorophenyl)methyl]glycine ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenyl group can enhance binding affinity to certain proteins, while the glycine ethyl ester moiety can mimic natural substrates or inhibitors. This dual functionality allows the compound to modulate biological pathways effectively .
Vergleich Mit ähnlichen Verbindungen
N-[(2-Chlorophenyl)methyl]glycine ethyl ester can be compared with similar compounds such as:
N-[(2-Chlorophenyl)methyl]glycine methyl ester: This compound has a methyl ester group instead of an ethyl ester, which can affect its reactivity and binding properties.
N-[(4-Chlorophenyl)methyl]glycine ethyl ester: The position of the chlorine atom on the phenyl ring can influence the compound’s chemical behavior and biological activity.
The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and biological interactions compared to its analogs.
Eigenschaften
Molekularformel |
C11H14ClNO2 |
|---|---|
Molekulargewicht |
227.69 g/mol |
IUPAC-Name |
ethyl 2-[(2-chlorophenyl)methylamino]acetate |
InChI |
InChI=1S/C11H14ClNO2/c1-2-15-11(14)8-13-7-9-5-3-4-6-10(9)12/h3-6,13H,2,7-8H2,1H3 |
InChI-Schlüssel |
YPFCECVJYFFFHX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CNCC1=CC=CC=C1Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2S)-1-[[(E,3S)-1-(benzenesulfonyl)-5-phenylpent-1-en-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]-4-methylpiperazine-1-carboxamide;4-methylbenzenesulfonic acid](/img/structure/B12843525.png)


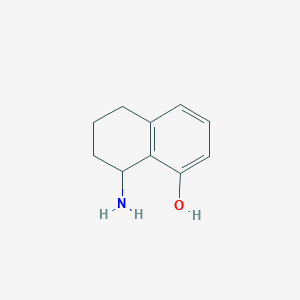


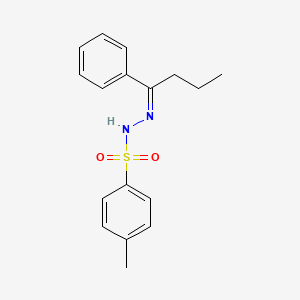
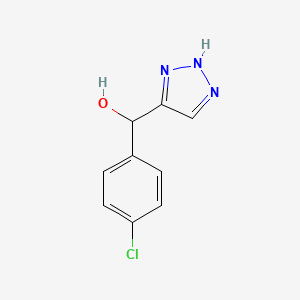
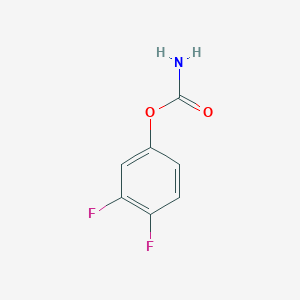
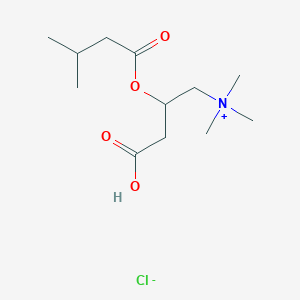
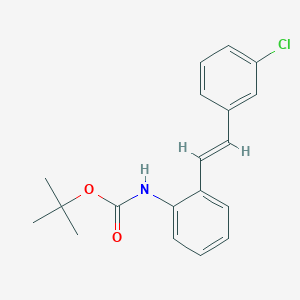
![[(E)-(4,6-dichloro-2-methylsulfanylpyrimidin-5-yl)methylideneamino] 3-(trifluoromethyl)benzoate](/img/structure/B12843581.png)

![5-(Piperazin-1-yl)imidazo[1,2-a]pyridine](/img/structure/B12843608.png)
